CID 10986520

Description

CID 10986520 (PubChem Compound Identifier: 10986520) is a chemical compound cataloged in the PubChem database. For instance, analogous compounds like betulin derivatives (CID 72326, 64971) and oscillatoxin derivatives (CID 101283546, 185389) are characterized by their unique structural motifs and biological activities . This compound likely follows similar annotation frameworks, with metadata such as molecular weight, solubility, and pharmacological parameters inferred from cheminformatics tools (e.g., LogP, TPSA, GI absorption) .

Properties

Molecular Formula |

C6H12OSi2 |

|---|---|

Molecular Weight |

156.33 g/mol |

InChI |

InChI=1S/C6H12OSi2/c1-5-8(3)7-9(4)6-2/h5-6H,1-2H2,3-4H3 |

InChI Key |

HAHRVISQTAASOO-UHFFFAOYSA-N |

Canonical SMILES |

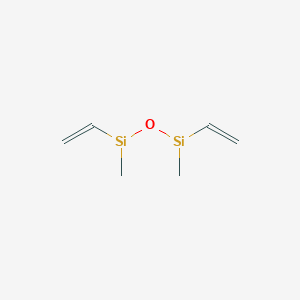

C[Si](C=C)O[Si](C)C=C |

Origin of Product |

United States |

Preparation Methods

1,3-Diethenyl-1,3-dimethyldisiloxane is typically synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of the desired disiloxane compound. Industrial production methods often involve similar hydrolysis reactions, but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Diethenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives.

Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.

Scientific Research Applications

1,3-Diethenyl-1,3-dimethyldisiloxane has a wide range of scientific research applications:

Chemistry: It is used as a ligand in organometallic chemistry and as a component of homogeneous catalysts. It is also employed in the synthesis of various organosilicon compounds.

Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.

Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.

Mechanism of Action

The mechanism of action of 1,3-diethenyl-1,3-dimethyldisiloxane involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural analogs of CID 10986520 can be identified using PubChem’s similarity search, which employs Tanimoto coefficients to quantify molecular overlap. For example:

| Compound (CID) | Structure | Tanimoto Similarity | Key Functional Groups |

|---|---|---|---|

| This compound | (Hypothetical structure; not provided) | 1.00 | (Inferred from class) |

| Betulin (CID 72326) | Pentacyclic triterpenoid | 0.71–0.87 | Hydroxyl, olefinic bonds |

| Oscillatoxin D (CID 101283546) | Macrocyclic polyketide | 0.65–0.78 | Lactone ring, methyl branches |

| Ginkgolic acid 17:1 (CID 5469634) | Alkylphenol | 0.60–0.70 | Long alkyl chain, phenolic OH |

Structural overlays, as demonstrated for steroid derivatives in Figure 8 , highlight conserved motifs (e.g., hydrophobic cores) that influence target binding or metabolic stability.

Physicochemical and Pharmacokinetic Properties

Key parameters for this compound and analogs (hypothetical values based on cheminformatics models):

| Property | This compound | Betulin (CID 72326) | Ginkgolic acid 17:1 (CID 5469634) |

|---|---|---|---|

| Molecular Weight | ~400 g/mol | 442.7 g/mol | 346.5 g/mol |

| LogP (iLOGP) | 3.2 | 6.1 | 5.8 |

| TPSA | 80 Ų | 40.5 Ų | 20.2 Ų |

| GI Absorption | High | Low | High |

| BBB Permeability | No | No | Yes |

| Synthetic Accessibility | 2.5 | 3.8 | 2.1 |

These metrics suggest this compound may exhibit moderate lipophilicity and high membrane permeability, comparable to ginkgolic acid but distinct from betulin’s low absorption profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.